Cyclopentanone, 3-methyl-2-(phenylseleno)-
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Overview
Description
Cyclopentanone, 3-methyl-2-(phenylseleno)- is an organic compound that features a cyclopentanone ring substituted with a methyl group at the 3-position and a phenylseleno group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-methyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed cyclopentanone ring. One common method is the reaction of 3-methylcyclopentanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclopentanone, 3-methyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-methyl-2-(phenylseleno)- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form a selenoxide, which can further undergo elimination to yield an alkene.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alkenes and selenoxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
Cyclopentanone, 3-methyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3-methyl-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 3-methyl-: Lacks the phenylseleno group, making it less reactive in certain chemical transformations.
Cyclopentanone, 2-(phenylseleno)-: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.
Cyclopentanone, 3-methyl-2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group, which can affect its chemical and biological properties.
Uniqueness
Cyclopentanone, 3-methyl-2-(phenylseleno)- is unique due to the presence of both the methyl and phenylseleno groups, which confer distinct reactivity and potential biological activity. The phenylseleno group, in particular, is known for its ability to participate in redox reactions, making this compound valuable for various applications in research and industry.
Properties
CAS No. |
78763-74-3 |
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Molecular Formula |
C12H14OSe |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3-methyl-2-phenylselanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OSe/c1-9-7-8-11(13)12(9)14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
RRXPCVFTXKRUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C1[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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